

Introduction to Caffeoylquinic Acids (CQAs)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4,5-Tricaffeoylquinic acid

Cat. No.: B1664588

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Caffeoylquinic acids (CQAs) are a significant class of polyphenolic compounds, specifically esters formed between caffeic acid and quinic acid.[1][2] These specialized plant metabolites are derived from the phenylpropanoid pathway and play a crucial role in plant defense mechanisms against various biotic and abiotic stresses.[1][3] In human health, CQAs have garnered substantial interest from researchers, scientists, and drug development professionals due to their wide range of therapeutic properties, most notably their antioxidant and anti-inflammatory effects.[1][4]

The nomenclature of CQAs has historically been a source of confusion. For instance, the term "chlorogenic acid" was traditionally used to refer to 3-O-caffeoylquinic acid (3-CQA). However, following a 1976 IUPAC revision, this term was reassigned to the more abundant 5-O-caffeoylquinic acid (5-CQA).[2] To ensure clarity, this guide will utilize systematic naming conventions. CQAs are consumed in milligram-to-gram quantities through dietary sources like coffee, fruits, and vegetables, and their diverse biological activities position them as promising candidates for pharmaceutical development.[1][5]

Chemical Structure and Isomerism

The fundamental structure of a CQA consists of a caffeic acid moiety attached to a quinic acid backbone via an ester linkage. The diversity within the CQA family arises from the number of caffeoyl groups attached and their specific positions on the quinic acid ring. Quinic acid offers four potential acylation positions (1, 3, 4, and 5), leading to a wide array of isomers.[2]

CQAs are categorized based on the number of caffeoyl residues:

- Mono-caffeoylquinic acids (monoCQAs): Contain one caffeoyl group.

- Di-caffeoylquinic acids (diCQAs): Contain two caffeoyl groups.
- Tri-caffeoylquinic acids (triCQAs): Contain three caffeoyl groups.
- Tetra-caffeoylquinic acids (tetraCQAs): Contain four caffeoyl groups.

The positional isomerism significantly influences the biological activity and potency of these compounds.[1]

Table 1: Common Caffeoylquinic Acid Isomers and Nomenclature

Systematic Name (IUPAC)	Abbreviation	Common/Trivial Name	CAS Number
3-O-Caffeoylquinic acid	3-CQA	Neochlorogenic acid	905-99-7
4-O-Caffeoylquinic acid	4-CQA	Cryptochlorogenic acid	906-33-2
5-O-Caffeoylquinic acid	5-CQA	Chlorogenic acid	327-97-9
3,4-Di-O-caffeoylquinic acid	3,4-diCQA	Isochlorogenic acid B	14534-61-3
3,5-Di-O-caffeoylquinic acid	3,5-diCQA	Isochlorogenic acid A	2450-53-5
4,5-Di-O-caffeoylquinic acid	4,5-diCQA	Isochlorogenic acid C	57378-72-0

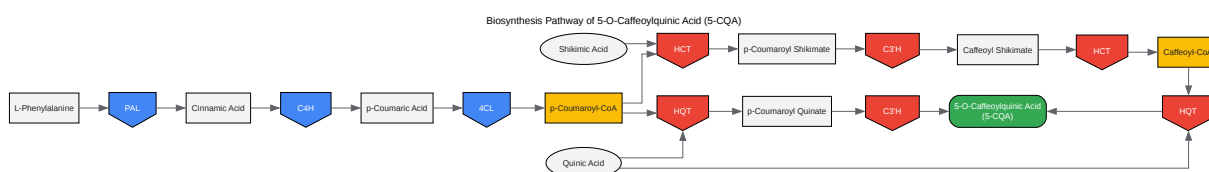
Biosynthesis of Caffeoylquinic Acids

CQAs are synthesized in plants through the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[2] The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a key intermediate. This process is catalyzed by a sequence of three enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[1][2]

From p-coumaroyl-CoA, the pathway diverges to form 5-CQA, the most common CQA, which then serves as a precursor for other isomers and more complex CQAs.[2] The primary routes involve two key acyltransferase enzymes:

- **HQT Route:** Hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyltransferase (HQT) catalyzes the direct transfer of the p-coumaroyl group from p-coumaroyl-CoA to quinic acid, forming p-coumaroyl quinate. This is then hydroxylated by p-coumaroyl-shikimic acid/quinic acid 3'-hydroxylase (C3'H) to produce 5-CQA.[2][6]
- **HCT Route:** Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) transfers the p-coumaroyl group to shikimate, which is then hydroxylated by C3'H to form caffeoyl shikimate. HCT subsequently catalyzes the formation of caffeoyl-CoA, which is finally conjugated with quinate by HQT to yield 5-CQA.[2][6]

DiCQA isomers, such as 3,5-diCQA, can be formed from monoCQAs through a second acylation step catalyzed by enzymes like HQT, using either caffeoyl-CoA or another monoCQA molecule as the acyl donor.[1]



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Caption: Biosynthesis of 5-O-caffeoylquinic acid via the HQT and HCT routes.

Natural Occurrence and Quantitative Data

CQAs are widely distributed throughout the plant kingdom and are particularly abundant in certain foods and medicinal herbs. Coffee beans are one of the richest dietary sources of CQAs, with green coffee beans containing significantly higher levels than roasted beans, as the roasting process degrades these compounds.^{[7][8]}

Table 2: Caffeoylquinic Acid Content in Selected Plant Sources

Plant Source	Plant Part	Major CQA(s)	Concentration (mg/g dry weight unless specified)	Reference(s)
Coffea arabica (Geisha)	Green Beans	Total CGAs	63.4 mg/g	[7]
Coffea arabica (Laurina)	Green Beans	5-CQA	~35 mg/g (Calculated from 3.5%)	[9]
Coffea arabica (Arara)	Green Beans	5-CQA	~45 mg/g (Calculated from 4.5%)	[9]
Cynara cardunculus (Artichoke)	Leaves	5-CQA, 1,5-diCQA	Not specified, but a major source	[10]
Ipomoea batatas (Sweet Potato)	Leaves	3,5-diCQA, 5-CQA	Not specified, but a major source	[1]
Lonicera japonica (Honeysuckle)	Flower Buds	3-CQA, 4-CQA, 5-CQA	High concentrations, used as commercial source	[11]
Vallis glabra	Leaves	3-CQA, 4-CQA, 5-CQA	5-CQA: ~2x higher than L. japonica flowers; 3-CQA & 4-CQA: ~16x higher	[11]
Forced Chicory Roots	Roots	5-CQA	4.95 ± 0.48 mg/g	[12]
Forced Chicory Roots	Roots	3,5-diCQA	5.41 ± 0.79 mg/g	[12]

Experimental Protocols: Extraction, Isolation, and Analysis

The accurate study of CQAs requires robust and validated methodologies for their extraction from plant matrices, followed by purification and quantification.

General Extraction Protocol

A common method for extracting CQAs from plant material involves solvent extraction. Accelerated Solvent Extraction (ASE) is a green technique noted for its efficiency.

- Objective: To extract CQAs from a dried, powdered plant matrix.
- Apparatus: Accelerated Solvent Extractor (ASE) system, grinder, filter paper, collection vials.
- Reagents: Ethanol, deionized water, nitrogen gas.
- Methodology:
 - Sample Preparation: Lyophilize the plant material and grind it into a fine, homogenous powder.
 - Cell Loading: Mix approximately 0.5 g of the dried powder with an inert material like diatomaceous earth and load it into an ASE extraction cell.
 - Extraction Parameters: Place the cell into the ASE system. Set the extraction parameters based on optimization studies. For example, for chicory roots, optimal conditions for 5-CQA and 3,5-diCQA were found to be a temperature between 95-107°C and an ethanol/water mixture of 46-57%.[\[12\]](#)
 - Extraction Cycle: Perform a static extraction cycle (e.g., 10 minutes), followed by flushing the cell with fresh solvent and purging with nitrogen gas to collect the extract.
 - Sample Collection: Collect the extract in a vial. The extract can then be concentrated under vacuum and stored at -20°C prior to analysis.[\[13\]](#)

Isolation and Purification Workflow

For isolating specific CQA isomers for structural elucidation or bioactivity screening, a multi-step chromatographic approach is typically employed.

- Objective: To isolate pure CQA compounds from a crude extract.
- Apparatus: Rotary evaporator, column chromatography setup, preparative HPLC system.
- Reagents: Crude plant extract, silica gel, Sephadex LH-20, methanol, acetic acid, water, and other appropriate solvents.
- Methodology:
 - Crude Fractionation: Subject the crude extract to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
 - Size Exclusion Chromatography: Further purify the resulting fractions using a Sephadex LH-20 column with an appropriate solvent (e.g., methanol) to separate compounds based on size.
 - Preparative HPLC: Achieve final purification of individual CQAs using a preparative reverse-phase HPLC system. An exemplary mobile phase could be methanol/aqueous acetic acid (e.g., 15:85, v/v) at a controlled pH (e.g., 4.5).[\[14\]](#)
 - Compound Identification: Collect the purified fractions and verify their identity and purity using analytical HPLC-MS and NMR spectroscopy.

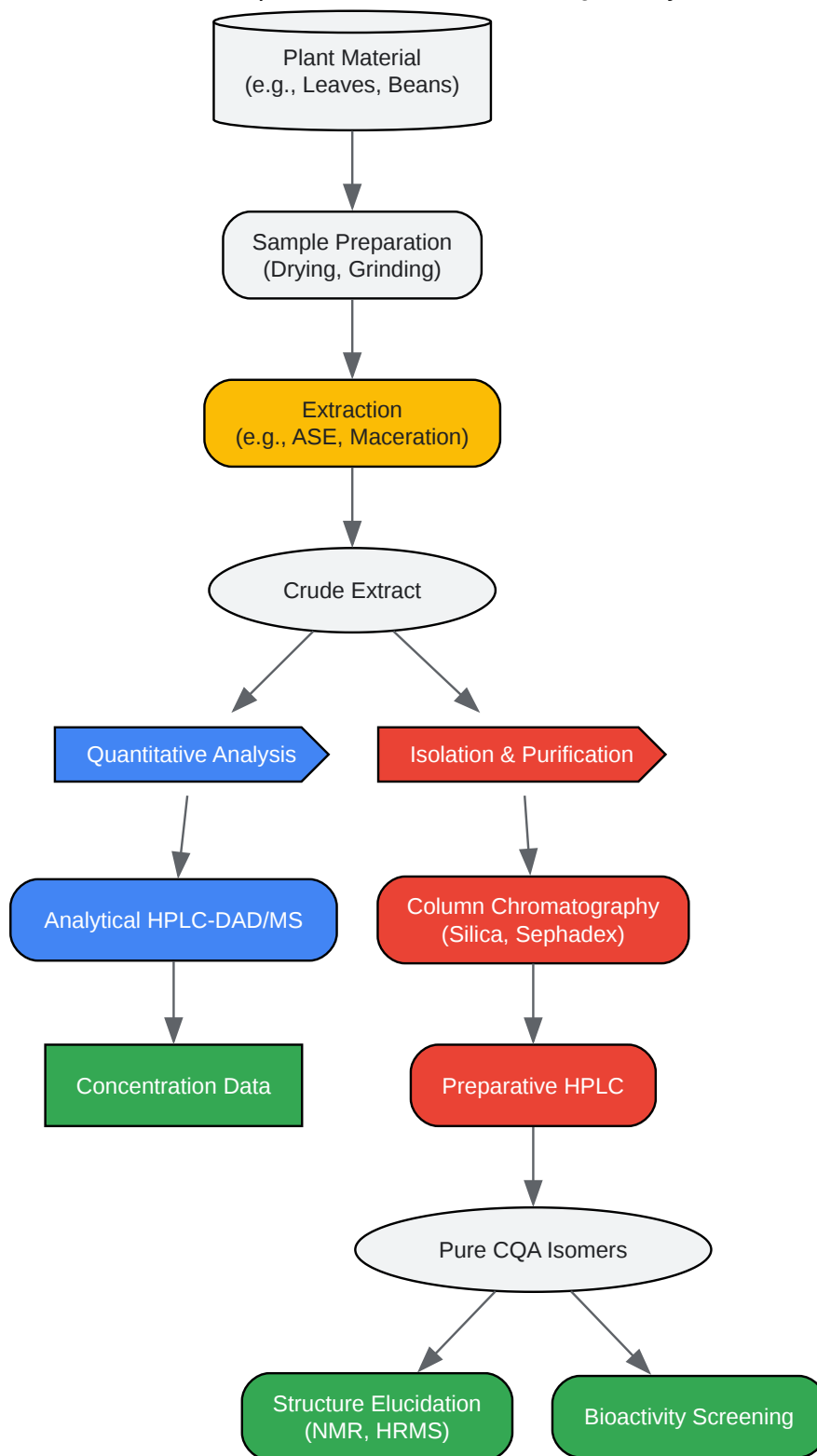
Analytical Quantification Protocol (HPLC-DAD)

HPLC coupled with a Diode Array Detector (DAD) is the standard method for quantifying known CQAs in extracts.

- Objective: To identify and quantify specific CQAs in an extract.
- Apparatus: Analytical HPLC system with a DAD, C18 reverse-phase column (e.g., 4.6 × 250 mm).

- Reagents: HPLC-grade methanol, HPLC-grade water, formic or acetic acid, certified CQA standards (e.g., 3-CQA, 4-CQA, 5-CQA).
- Methodology:
 - Sample Preparation: Dilute the extract to an appropriate concentration with the mobile phase and filter through a 0.45 μm syringe filter.
 - Standard Preparation: Prepare a series of calibration standards of known concentrations for each CQA to be quantified.
 - Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient elution is typically used, for example, starting with a high percentage of aqueous acid (e.g., 0.1% formic acid in water) and increasing the percentage of organic solvent (e.g., methanol or acetonitrile) over time.[\[9\]](#)[\[11\]](#)
 - Flow Rate: e.g., 1.0 mL/min.
 - Detection: Monitor at a wavelength where CQAs have maximum absorbance, typically around 325-330 nm.
 - Data Analysis: Identify CQAs in the sample by comparing their retention times to those of the certified standards. Quantify the compounds by creating a calibration curve (peak area vs. concentration) from the standards and interpolating the peak areas of the sample.

General Experimental Workflow for CQA Analysis



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Caption: Workflow for CQA extraction, quantitative analysis, and purification.

Biological Activities and Mechanisms of Action

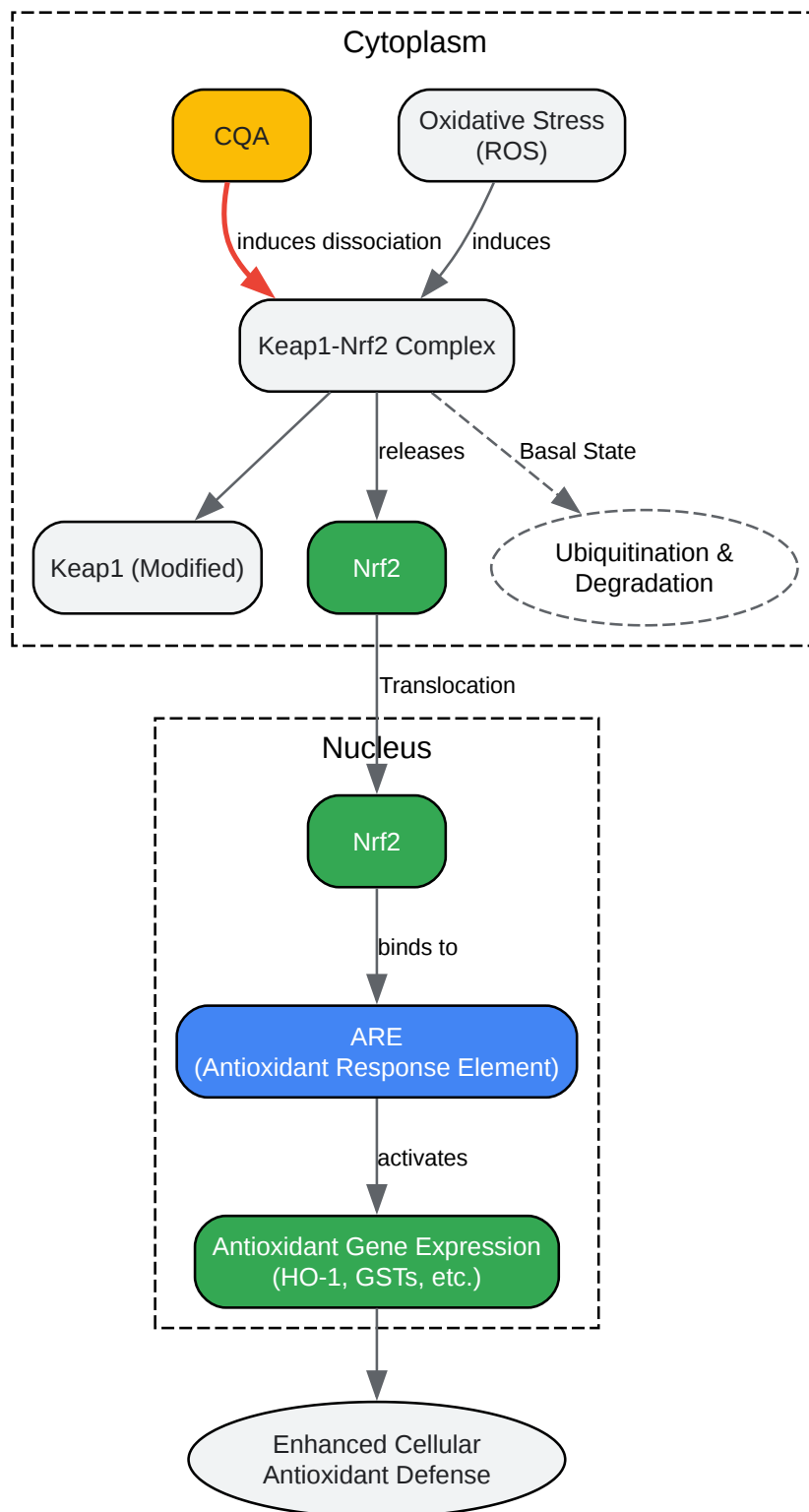
CQAs exhibit a remarkable spectrum of pharmacological activities, making them subjects of intense research for drug development.[\[4\]](#)[\[5\]](#)[\[15\]](#)

Antioxidant Activity

The potent antioxidant capacity of CQAs is a cornerstone of their biological effects. This activity is largely attributed to the catechol (1,2-dihydroxybenzene) structure in the caffeic acid moiety.[\[16\]](#)

- Mechanisms:
 - Direct Radical Scavenging: CQAs can directly neutralize free radicals like hydroperoxyl radicals ($\text{HOO}\cdot$) through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[\[17\]](#)[\[18\]](#)[\[19\]](#)
 - Metal Ion Chelation: They can chelate pro-oxidant metal ions like Fe^{2+} , preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.[\[16\]](#)[\[20\]](#)
 - Indirect Antioxidant Effects: CQAs can activate the Keap1/Nrf2 signaling pathway. Under oxidative stress, CQAs promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, inducing the expression of Phase II detoxifying and antioxidant enzymes (e.g., Heme Oxygenase-1, Glutathione S-transferase), thereby enhancing cellular antioxidant defenses.[\[1\]](#)[\[3\]](#)[\[21\]](#)

Antioxidant Mechanism: Nrf2 Pathway Activation by CQAs

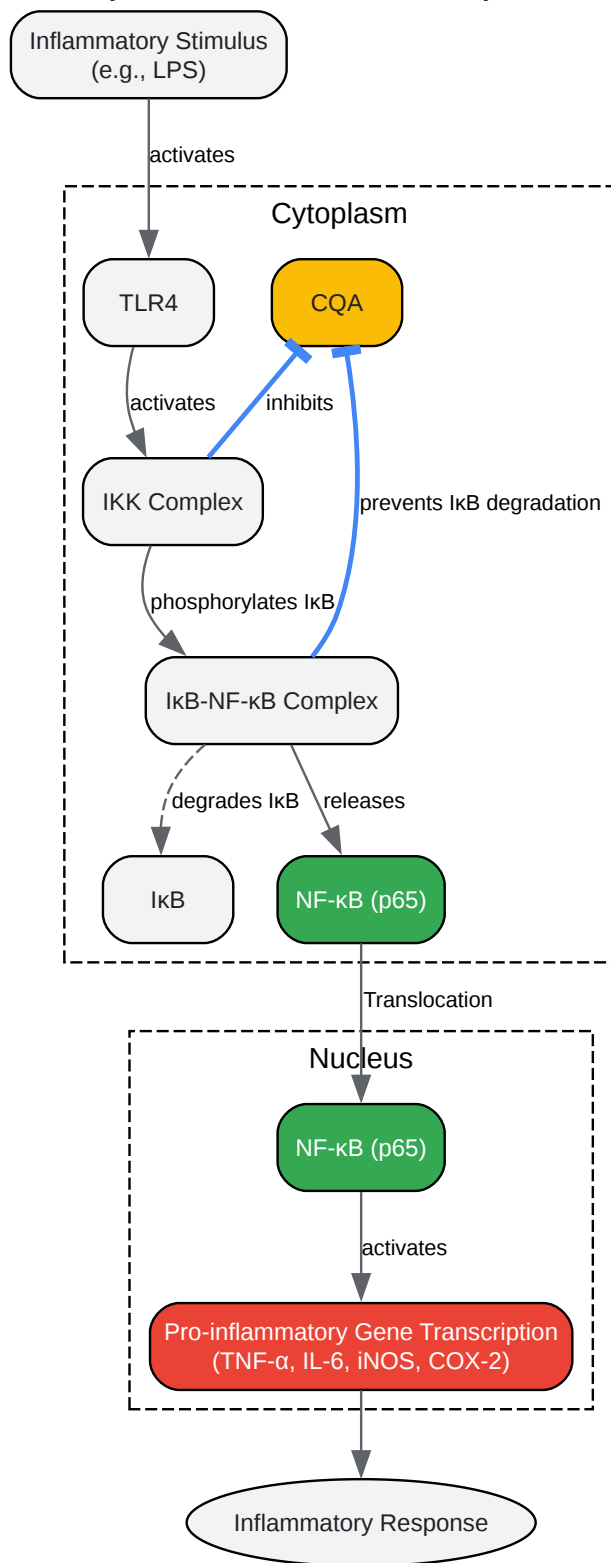
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Caption: CQAs promote Nrf2 translocation to activate antioxidant gene expression.

Anti-inflammatory Activity

CQAs exert significant anti-inflammatory effects by modulating key inflammatory pathways.

- Mechanisms:
 - Inhibition of Pro-inflammatory Mediators: CQAs can suppress the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 β (IL-1 β), and Interleukin-6 (IL-6).[\[2\]](#)[\[22\]](#)
 - Enzyme Downregulation: They inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing NO and prostaglandins, respectively.[\[22\]](#)[\[23\]](#)
 - Signaling Pathway Modulation: A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), CQAs can prevent the degradation of the inhibitor of κ B (I κ B), which in turn blocks the translocation of the p65 subunit of NF- κ B to the nucleus. This prevents the transcription of numerous pro-inflammatory genes.[\[2\]](#)[\[22\]](#)[\[23\]](#) CQAs also suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[\[22\]](#)

Anti-inflammatory Mechanism: NF- κ B Pathway Inhibition by CQAs[Click to download full resolution via product page](#)

Caption: CQAs inhibit the inflammatory response by blocking NF- κ B activation.

Neuroprotective Activity

CQAs have demonstrated significant potential in protecting neuronal cells from damage, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[\[24\]](#)[\[25\]](#)

- Mechanisms:
 - Anti-amyloid Beta ($A\beta$) Effects: CQAs can interfere with the aggregation of $A\beta$ peptides, a hallmark of Alzheimer's disease, and protect neuronal cells from $A\beta$ -induced toxicity.[\[26\]](#)[\[27\]](#) Dietary 5-CQA has been shown to reduce $A\beta$ plaques in the hippocampus of transgenic mice.[\[26\]](#)
 - Reduction of Oxidative Stress: CQAs protect neuronal cells (e.g., SH-SY5Y, PC-12) from oxidative stress-induced injury and cell death caused by agents like H_2O_2 and $A\beta$.[\[25\]](#)[\[27\]](#)[\[28\]](#)
 - Energy Metabolism Modulation: 3,5-diCQA has been shown to improve spatial learning and memory in mice by upregulating the expression of phosphoglycerate kinase-1 (PGK1), a key glycolytic enzyme, thereby increasing intracellular ATP levels.[\[24\]](#)

Antiviral Activity

Several CQAs have been identified as potent antiviral agents, acting on various stages of the viral replication cycle.[\[29\]](#)

- Mechanisms and Targets:
 - Influenza Virus: CQAs can inhibit the neuraminidase (NA) enzyme of the influenza virus, which is crucial for the release of new virions from infected cells.[\[30\]](#)[\[31\]](#) Molecular docking studies suggest CQAs are promising NA blockers.[\[32\]](#)
 - Respiratory Syncytial Virus (RSV): DiCQAs like 3,4-diCQA and 3,5-diCQA have been found to inhibit RSV replication by interfering with virus-cell fusion during the early stages of infection.[\[33\]](#)
 - Human Immunodeficiency Virus (HIV): CQAs have shown activity against HIV, with some studies pointing to the inhibition of HIV-1 reverse transcriptase and integrase.[\[32\]](#)

- Hepatitis B Virus (HBV): CQAs are being investigated for their anti-HBV activity.[\[13\]](#)[\[32\]](#)

Table 3: Summary of Key Biological Activities and Quantitative Data for CQAs

Biological Activity	CQA Isomer(s)	Experimental Model	Key Result (e.g., IC ₅₀)	Reference(s)
Antiviral (RSV)	3,4-diCQA	Plaque reduction assay (HEp-2 cells)	IC ₅₀ = 2.33 μM	[33]
3,5-diCQA	Plaque reduction assay (HEp-2 cells)	IC ₅₀ = 1.16 μM	[33]	
Antiviral (Influenza)	3,4-diCQA	Cell viability assay (MDCK cells)	Identified as a potent anti-influenza component	[30]
Anti-inflammatory	4,5-diCQA	LPS-stimulated RAW264.7 cells	Suppressed NO, PGE ₂ , TNF-α, IL-6 production	[22]
4,5-diCQA	Carrageenan-induced rat paw edema	Dose-dependent edema suppression (5-20 mg/kg)	[22]	
Neuroprotection	3,5-diCQA	Aβ-insulted PC-12 cells	Increased cell viability by 2.8 times	[27]
3,5-diCQA	H ₂ O ₂ -induced SH-SY5Y cells	Attenuated neuronal death and caspase-3 activation	[28]	
Antioxidant	1,5-diCQA, 4,5-diCQA, etc.	•OH-damaged bone marrow MSCs	Dose-dependently increased cell viability	[20]
3-CQA, 4-CQA, 5-CQA	Computational (HOO•)	High radical scavenging	[19]	

scavenging)

activity ($k \approx 10^4$
 $M^{-1}s^{-1}$ in lipid)

Applications in Drug Development and Future Directions

The extensive portfolio of biological activities makes CQAs highly attractive for therapeutic applications.

- **Lead Compounds:** Their diverse structures and potent effects position them as excellent lead compounds for the development of novel drugs targeting inflammatory, neurodegenerative, and viral diseases.[\[5\]](#)[\[34\]](#)
- **Functional Foods & Nutraceuticals:** Due to their high concentration in dietary sources and established health benefits, CQAs are key ingredients in functional foods and nutraceuticals aimed at promoting health and preventing chronic diseases.[\[4\]](#)[\[22\]](#)
- **Challenges and Research Directions:**
 - **Bioavailability:** A key challenge is the relatively low bioavailability of CQAs, as they are extensively metabolized by gut microbiota.[\[1\]](#) Understanding the bioactivity of their metabolites is a critical area of research.
 - **Clinical Trials:** While preclinical evidence is strong, more robust clinical trials in humans are needed to validate the therapeutic efficacy and safety of CQAs for specific conditions.
 - **Structure-Activity Relationship (SAR):** Further SAR studies are required to understand how the number and position of caffeoyl groups influence specific biological activities, which will guide the synthesis of more potent and selective derivatives.[\[34\]](#)

Conclusion

Caffeoylquinic acids represent a structurally diverse and biologically potent class of natural products. Their well-documented antioxidant, anti-inflammatory, neuroprotective, and antiviral properties provide a solid foundation for their development as therapeutic agents. For researchers and drug development professionals, CQAs offer a rich field of investigation, from

elucidating complex mechanisms of action to designing novel pharmaceuticals and functional foods. Future research focusing on clinical validation, bioavailability enhancement, and synthetic optimization will be crucial to fully harness the therapeutic potential of these remarkable compounds.

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- To cite this document: BenchChem. [Introduction to Caffeoylquinic Acids (CQAs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664588#introduction-to-caffeoylquinic-acids]

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